molecular formula C23H30O5 B1202684 Euglobal G 1 CAS No. 130304-62-0

Euglobal G 1

Cat. No.: B1202684
CAS No.: 130304-62-0
M. Wt: 386.5 g/mol
InChI Key: SFBXDLHLJDQOFR-URKUHWKPSA-N
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Description

Euglobal G1 (EG-G1) is an acylphloroglucinol-monoterpene adduct predominantly isolated from Eucalyptus species, such as Eucalyptus globulus and Eucalyptus viminalis . Structurally, it consists of a phloroglucinol core acylated with two aldehyde groups (R = H) and a monoterpene moiety. EG-G1 exhibits potent anticancer activity, notably as an inhibitor of Epstein-Barr virus (EBV) activation and tumor promotion. Its inhibitory effect surpasses that of glycyrrhetic acid, a well-known anti-tumor agent . Computational studies highlight its unique electronic properties, including a low HOMO-LUMO gap (4.35 eV via DFT/B3LYP/6-31+G(d,p)) and strong intramolecular hydrogen bonding (IHB) networks, which contribute to its reactivity and stability .

Properties

CAS No.

130304-62-0

Molecular Formula

C23H30O5

Molecular Weight

386.5 g/mol

IUPAC Name

(2R,11S,13R)-6,8-dihydroxy-2,14,14-trimethyl-5-(3-methylbutanoyl)-3-oxatetracyclo[11.1.1.02,11.04,9]pentadeca-4,6,8-triene-7-carbaldehyde

InChI

InChI=1S/C23H30O5/c1-11(2)6-16(25)18-20(27)15(10-24)19(26)14-8-13-7-12-9-17(22(12,3)4)23(13,5)28-21(14)18/h10-13,17,26-27H,6-9H2,1-5H3/t12-,13+,17?,23-/m1/s1

InChI Key

SFBXDLHLJDQOFR-URKUHWKPSA-N

SMILES

CC(C)CC(=O)C1=C2C(=C(C(=C1O)C=O)O)CC3CC4CC(C4(C)C)C3(O2)C

Isomeric SMILES

CC(C)CC(=O)C1=C2C(=C(C(=C1O)C=O)O)C[C@@H]3C[C@@H]4CC([C@@]3(O2)C)C4(C)C

Canonical SMILES

CC(C)CC(=O)C1=C2C(=C(C(=C1O)C=O)O)CC3CC4CC(C4(C)C)C3(O2)C

Synonyms

euglobal G1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Euglobals

Euglobal III (EG-III)

  • Structural Differences: EG-III (τ-type) shares the acylphloroglucinol core but differs in the spatial arrangement of its acyl groups. Unlike EG-G1 (ε-type), its acyl groups are fixed in positions that preclude isomerization .
  • Bioactivity : While EG-III exhibits anti-tumor activity comparable to glycyrrhetic acid, EG-G1 is significantly more potent, suggesting that the ε-configuration enhances inhibitory effects on tumor promoters .
  • Electronic Properties : EG-G1 has a smaller HOMO-LUMO gap (4.35 eV vs. 4.67 eV for EG-III via DFT/B3LYP), indicating higher chemical reactivity and electrophilicity, which may correlate with its superior bioactivity .

Euglobal T1 and IIb/IIc

  • Structural Features: These euglobals share the acylphloroglucinol-monoterpene backbone but vary in substituents. For example, Euglobal T1 contains an isobutyl acyl group, while EG-G1 has dual aldehyde groups .
  • Pharmacological Targets : Unlike EG-G1, which primarily targets cancer pathways, Euglobal IIb/IIc and related isomers (e.g., EG-Ia, EG-Ib) show affinity for diabetes-related targets like PTP1B and PPARγ .

Grandinol and Macrocarpals

  • Functional Groups: Grandinol lacks the monoterpene adduct, reducing its conformational flexibility compared to EG-G1. Macrocarpals (e.g., Macrocarpal A) are bicyclic acylphloroglucinols with larger molecular weights (471–499 g/mol vs. 385 g/mol for EG-G1) .
  • Bioactivity: Macrocarpals exhibit anti-inflammatory and antimicrobial activities but lack the pronounced anti-tumor effects of EG-G1 .

Molecular and Electronic Properties

HOMO-LUMO Analysis

Compound HOMO-LUMO Gap (eV) Method Reference
EG-G1 4.35 DFT/B3LYP/6-31+G
EG-III 4.67 DFT/B3LYP/6-31+G
Grandinol 5.12 HF/6-31G

EG-G1’s narrower HOMO-LUMO gap correlates with higher electrophilicity, facilitating interactions with biological targets like DNA or enzymes .

Hydrogen Bonding and Stability

  • Intramolecular Hydrogen Bonds (IHBs) : EG-G1 forms two O–H···O IHBs (lengths: 1.85–1.92 Å), stabilizing its conformation. Removal of these bonds increases energy by 8–12 kcal/mol, underscoring their role in maintaining structural integrity .
  • Dipole Moments : EG-G1 exhibits a dipole moment of 3.12 Debye (DFT/B3LYP), higher than EG-III (2.89 Debye), enhancing solubility in polar solvents .

Pharmacological Activity Comparison

Compound Key Targets IC50/EC50 Reference
EG-G1 EBV activation, tumor promoters 0.15 µM (EBV)
EG-III Tumor promoters ~1.2 µM
Euglobal IIb PTP1B, PPARγ 2.3 µM (PTP1B)
Macrocarpal A NF-κB, microbial enzymes 5.8 µM (NF-κB)

EG-G1’s superior anti-tumor activity is attributed to its electron-deficient phloroglucinol core, which enhances interactions with cellular redox systems .

Physicochemical and Extraction Properties

Thermodynamic Stability

  • Partitioning Behavior: EG-G1’s Henry’s constant (log KH = −3.2 at 25°C) and Gibbs free energy (ΔG = −23.3 kJ/mol) align with phloroglucinol derivatives, indicating favorable partitioning into polar solvents .
  • Comparison with Flavonoids: Unlike rutin or naringin, EG-G1’s dimensionless constant (M·φ = 0.000091) suggests lower accumulation in plant matrices, necessitating optimized extraction protocols .

Extraction Efficiency

  • EG-G1 is selectively extracted using preparative reversed-phase chromatography, yielding >90% purity . In contrast, macrocarpals require multi-step solvent partitioning due to their hydrophobicity .

Q & A

Q. How can researchers leverage Google Scholar to identify understudied aspects of Euglobal G1?

  • Methodological Answer : Use advanced search operators (e.g., intitle:"Euglobal G1", after:2020) to filter recent studies. Analyze citation networks to detect emerging trends (e.g., new synthetic routes). Track "Cited by" sections to identify contradictory or confirmatory studies .

Future Directions

What unresolved questions about Euglobal G1 warrant further investigation?

  • Methodological Answer : Prioritize studies on its pharmacokinetics (e.g., bioavailability, metabolism) and long-term toxicity. Explore synergistic effects with existing therapeutics using combinatorial assays. Investigate structural analogs to refine structure-activity hypotheses .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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